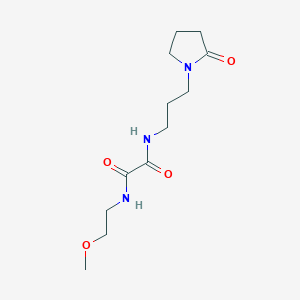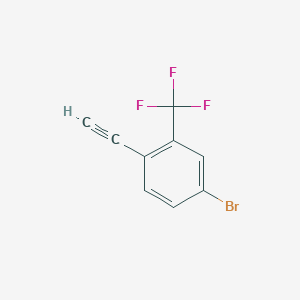![molecular formula C14H13BrN2S B2773127 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-32-3](/img/structure/B2773127.png)
2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the given compound, has been achieved through simple and efficient methods. These compounds display a spectrum of biological activities, such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).
- Research on the hydrogen-bonded chains in isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives, closely related to the target compound, has contributed to understanding molecular interactions that could influence the development of new pharmaceuticals (Portilla et al., 2005).
Antitumor and Antibacterial Agents
- A series of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds, by virtue of their structural features, show promise in the development of new therapeutic agents (Gangjee et al., 1996).
Synthesis of Intermediates for Pharmaceutical Applications
- The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in the synthesis of various pyrimidines, demonstrates the utility of the target compound in synthesizing key intermediates for further pharmaceutical applications. This work provides a foundation for the development of new compounds with potential biological activities (Hou et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” are currently unknown. The compound is a research chemical and more studies are needed to identify its specific targets .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes or receptors in the body .
Biochemical Pathways
Pyrimidine derivatives have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities
Pharmacokinetics
As a research chemical, it’s important to note that these properties can significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential antitumor or antibacterial effects . .
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGYCJVRYCSUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)

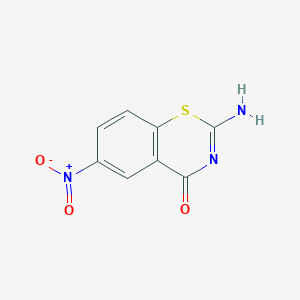

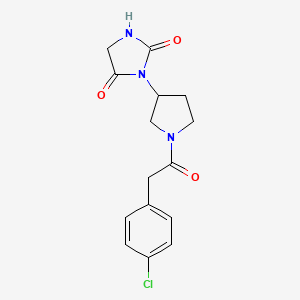
![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)
![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)
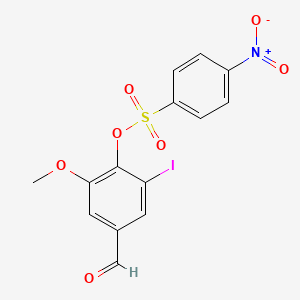

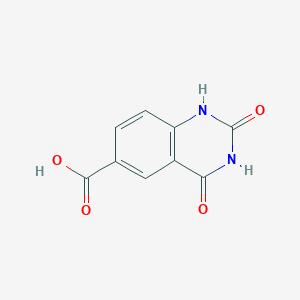
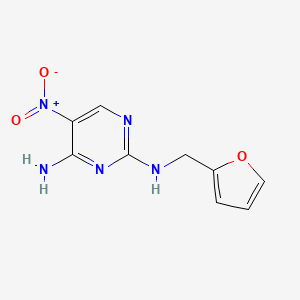
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)
